molecular formula C11H13Cl3N2 B11840726 2-(4,6-Dichloro-3-methyl-1H-indol-1-yl)ethanamine hydrochloride

2-(4,6-Dichloro-3-methyl-1H-indol-1-yl)ethanamine hydrochloride

Cat. No.: B11840726
M. Wt: 279.6 g/mol
InChI Key: ITVVOBYHMGJJJT-UHFFFAOYSA-N
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Description

2-(4,6-Dichloro-3-methyl-1H-indol-1-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C11H12Cl2N2·HCl It is a derivative of indole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-Dichloro-3-methyl-1H-indol-1-yl)ethanamine hydrochloride typically involves the reaction of 4,6-dichloro-3-methylindole with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(4,6-Dichloro-3-methyl-1H-indol-1-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(4,6-Dichloro-3-methyl-1H-indol-1-yl)ethanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4,6-Dichloro-3-methyl-1H-indol-1-yl)ethanamine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,6-Dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride
  • 2-(6-Methyl-1H-indol-3-yl)ethanamine hydrochloride

Uniqueness

2-(4,6-Dichloro-3-methyl-1H-indol-1-yl)ethanamine hydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H13Cl3N2

Molecular Weight

279.6 g/mol

IUPAC Name

2-(4,6-dichloro-3-methylindol-1-yl)ethanamine;hydrochloride

InChI

InChI=1S/C11H12Cl2N2.ClH/c1-7-6-15(3-2-14)10-5-8(12)4-9(13)11(7)10;/h4-6H,2-3,14H2,1H3;1H

InChI Key

ITVVOBYHMGJJJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C2=C1C(=CC(=C2)Cl)Cl)CCN.Cl

Origin of Product

United States

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